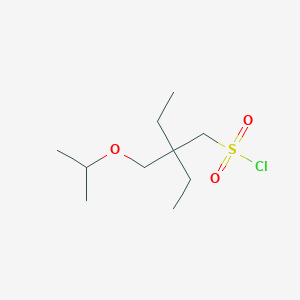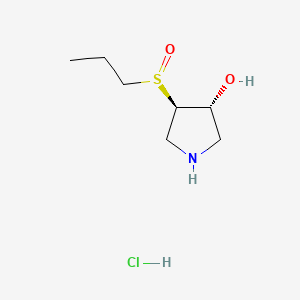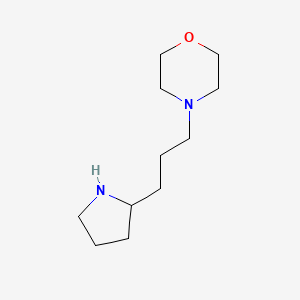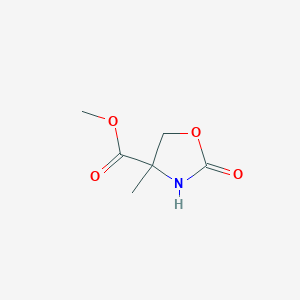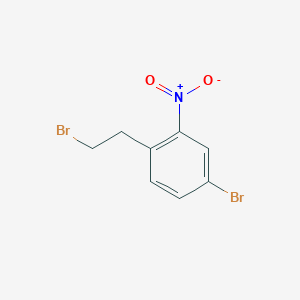
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a bromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene typically involves the bromination of 1-(2-bromoethyl)-2-nitrobenzene. This can be achieved through the following steps:
Nitration: Benzene is first nitrated to form nitrobenzene.
Bromination: Nitrobenzene is then brominated to form 1-bromo-2-nitrobenzene.
Alkylation: 1-bromo-2-nitrobenzene undergoes alkylation with ethylene dibromide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 4-Bromo-1-(2-bromoethyl)-2-aminobenzene.
Oxidation: Various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and is a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached.
Reduction: The nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst.
Oxidation: The nitro group undergoes further oxidation, involving the transfer of oxygen atoms to form different functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the nitro group.
4-Bromo-1-(2-chloroethyl)-2-nitrobenzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-Nitro-1-(2-bromoethyl)benzene: Similar structure but lacks the second bromine atom.
Uniqueness: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is unique due to the presence of both bromine atoms and the nitro group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C8H7Br2NO2 |
|---|---|
Molekulargewicht |
308.95 g/mol |
IUPAC-Name |
4-bromo-1-(2-bromoethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-3-6-1-2-7(10)5-8(6)11(12)13/h1-2,5H,3-4H2 |
InChI-Schlüssel |
LMTOSNDIDOANSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
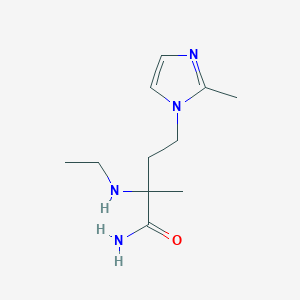
![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)


![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
